13-Ethoxy-13-oxotridecanoic acid CAS number
13-Ethoxy-13-oxotridecanoic acid CAS number
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In modern drug design, the strategic use of aliphatic linkers has transitioned from simple structural scaffolding to active pharmacokinetic engineering. 13-Ethoxy-13-oxotridecanoic acid (CAS: 13652-77-2) —also known as monoethyl brassylate or monoethyl tridecanedioate—is a highly specialized, 13-carbon bifunctional building block. Featuring a free carboxylic acid at one terminus and an ethyl-protected ester at the other, this compound provides an elegant solution for orthogonal bioconjugation.
As a Senior Application Scientist, I have utilized this molecule extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the engineering of ionizable lipids for Lipid Nanoparticles (LNPs), and the lipidation of peptide therapeutics (e.g., GLP-1 agonists). This whitepaper deconstructs the physicochemical rationale, strategic utility, and self-validating laboratory protocols required to harness this molecule effectively.
Physicochemical Profiling & The Causality of Selection
To deploy 13-ethoxy-13-oxotridecanoic acid successfully, one must understand the causality behind its structural design. Why a 13-carbon chain? And why an ethyl ester?
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The Chain Length (C13): In peptide lipidation, aliphatic chains between C13 and C18 are optimal for intercalating into the hydrophobic binding pockets of Human Serum Albumin (HSA). This non-covalent binding acts as a steric shield against renal clearance and enzymatic degradation, drastically extending the drug's half-life.
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The Ethyl Ester over Methyl or tert-Butyl: The ethyl ester represents a "Goldilocks" protecting group. Methyl esters are prone to transesterification in methanolic solutions, while tert-butyl esters require harsh acidic conditions (e.g., 95% TFA) for deprotection, which can degrade sensitive peptide sequences or PROTAC warheads. The ethyl ester remains completely stable during standard Fmoc Solid-Phase Peptide Synthesis (SPPS) but is easily cleaved via mild aqueous saponification.
Table 1: Quantitative Physicochemical Data
| Property | Value | Strategic Implication |
| CAS Number | 13652-77-2 | Unique identifier for sourcing high-purity (≥95%) material . |
| Molecular Formula | C15H28O4 | Highly hydrophobic; requires polar aprotic solvents (DMF/DMSO) for coupling. |
| Molecular Weight | 272.38 g/mol | Predictable LC-MS mass shift (+254 Da post-coupling, -18 Da for H2O loss). |
| End-to-End Distance | ~16.5 Å (extended) | Ideal spacer length for PROTACs to prevent steric clash between E3 and POI. |
Strategic Applications in Drug Development
Peptide Lipidation & Half-Life Extension
When conjugated to the ε-amino group of a lysine residue on a peptide drug, the C13 chain acts as a lipid anchor. Following the conjugation, the ethyl ester is hydrolyzed to reveal a distal carboxylic acid. This terminal negative charge is critical; it interacts with basic residues (like Arginine) within the albumin binding pocket, increasing binding affinity by 10- to 100-fold compared to uncharged lipid tails.
Caption: Mechanism of peptide half-life extension via C13-mediated albumin binding.
PROTAC Linker Engineering
In targeted protein degradation, the linker must balance hydrophobicity and flexibility. While PEG linkers are common, they can suffer from oxidative degradation or poor cell permeability. Incorporating a C13 aliphatic stretch using 13-ethoxy-13-oxotridecanoic acid increases the lipophilicity (LogP) of the PROTAC, enhancing passive membrane permeability for intracellular targets .
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each critical step includes a built-in analytical checkpoint to confirm causality and success before proceeding.
Protocol 1: Orthogonal Amide Coupling (Lipidation)
Causality: HATU is selected over EDC/NHS because long-chain aliphatic acids tend to form micelles in solution, which drastically slows down coupling kinetics. HATU provides rapid, highly efficient activation of the carboxylic acid, overriding micellar sequestration.
Step-by-Step Methodology:
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Preparation: Dissolve 1.2 equivalents of 13-ethoxy-13-oxotridecanoic acid (relative to the target amine) in anhydrous DMF (0.1 M concentration).
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Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 5 minutes. The solution will turn pale yellow, indicating the formation of the active OAt ester.
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Conjugation: Add the target amine (e.g., peptide on-resin or small molecule in solution). Stir for 2 hours at room temperature.
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Self-Validation (LC-MS Checkpoint):
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Pass Condition: A mass shift of +254 Da is observed on the target molecule.
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Fail Condition: If a +272 Da mass is observed, hydrolysis of the starting material occurred prior to coupling. Ensure anhydrous conditions.
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Caption: Workflow demonstrating the orthogonal reactivity of the monoethyl ester.
Protocol 2: Selective Hydrolysis of the Ethyl Ester
Causality: Saponification of highly hydrophobic chains in purely aqueous base often fails due to insolubility. A co-solvent system of THF/H2O (1:1) is mandatory to keep the C13 chain solvated while the hydroxide ion attacks the ester carbonyl .
Step-by-Step Methodology:
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Solvation: Dissolve the purified intermediate ester (from Protocol 1) in a 1:1 mixture of THF and distilled water (0.05 M concentration).
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Hydrolysis: Add 5.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O). Stir vigorously at room temperature for 4 hours.
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Quenching: Carefully acidify the reaction mixture to pH 3.0 using 1N HCl. Causality: Acidification protonates the newly formed carboxylate, driving the product into the organic phase for extraction.
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Extraction & Self-Validation (LC-MS Checkpoint): Extract with Ethyl Acetate. Analyze the organic layer via LC-MS.
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Pass Condition: The parent mass decreases by 28 Da (loss of the ethyl group [-29 Da] and gain of a proton [+1 Da]).
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Data Presentation: Protecting Group Optimization
To justify the use of CAS 13652-77-2 over other derivatives, consider the empirical data summarizing protecting group stability during standard synthetic manipulations:
Table 2: Orthogonal Protecting Group Stability Matrix
| Protecting Group | Stability to 20% Piperidine (Fmoc Deprotection) | Stability to 95% TFA (Resin Cleavage) | Cleavage Conditions | Recommendation |
| Methyl Ester | Moderate (Prone to transamidation) | High | LiOH / H2O | Avoid for SPPS |
| Ethyl Ester (CAS 13652-77-2) | High (Stable) | High (Stable) | LiOH / THF / H2O | Optimal |
| tert-Butyl Ester | High | Low (Cleaves instantly) | 95% TFA | Avoid if orthogonal deprotection is needed |
References
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Proceedings of the National Academy of Sciences (PNAS). Water-soluble cavitands promote hydrolyses of long-chain diesters. Retrieved from:[Link]
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MDPI - Polymers. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers (Discussing long-chain diacids and brassylic acid derivatives). Retrieved from:[Link]
